![molecular formula C10H10N2O6 B2772553 {2-[(2-Nitrophenyl)amino]-2-oxoethoxy}acetic acid CAS No. 736972-55-7](/img/structure/B2772553.png)
{2-[(2-Nitrophenyl)amino]-2-oxoethoxy}acetic acid
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Overview
Description
The compound “{2-[(2-Nitrophenyl)amino]-2-oxoethoxy}acetic acid” is a derivative of phenylacetic acid, containing a phenyl functional group, a carboxylic acid functional group, and a nitro functional group . It has been used in organic synthesis .
Chemical Reactions Analysis
Amino acids, which this compound is structurally similar to, can act as both acids and bases due to their dipolar nature . They can undergo reactions characteristic of carboxylic acids and amines .Physical And Chemical Properties Analysis
Amino acids are colorless, crystalline substances. They are soluble in water and ethanol (i.e., polar solvents) and insoluble in non-polar solvents like benzene, ether, etc . They have high melting points greater than 200°C due to ionic properties .Scientific Research Applications
Bioactive Nitrosylated and Nitrated Compounds
Indole Derivatives and Drug Design
Unnatural Amino Acid Incorporation
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, similar compounds such as indole derivatives are known to undergo electrophilic substitution due to excessive π-electrons delocalization .
Biochemical Pathways
For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants .
Result of Action
Similar compounds, such as indole derivatives, have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
For instance, 2-amino-4-nitrophenol, a compound used as an intermediate in the production of pharmaceuticals, dyes, pesticides, wood preservatives, and explosives, is reportedly formed by environmental degradation (reduction) of 2,4-dinitrophenol .
properties
IUPAC Name |
2-[2-(2-nitroanilino)-2-oxoethoxy]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O6/c13-9(5-18-6-10(14)15)11-7-3-1-2-4-8(7)12(16)17/h1-4H,5-6H2,(H,11,13)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKFKBLRDDATRBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)COCC(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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